5,6-Dimethoxynicotinaldehyde
Overview
Description
5,6-Dimethoxynicotinaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of nicotinaldehyde, characterized by the presence of two methoxy groups at the 5th and 6th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxynicotinaldehyde typically involves the oxidation of 2,3-dimethoxy-5-vinylpyridine. The process can be summarized in the following steps:
Stage 1: 2,3-dimethoxy-5-vinylpyridine is reacted with osmium (VIII) oxide and 4-methylmorpholine N-oxide in tetrahydrofuran and water at room temperature for 30 minutes.
Stage 2: Sodium periodate is added to the reaction mixture, which is then stirred at room temperature for 12 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and safety measures are in place.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: 5,6-Dimethoxynicotinic acid.
Reduction: 5,6-Dimethoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethoxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxynicotinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 5,6-Dimethoxypicolinaldehyde
- 5-Chloro-2-methoxynicotinaldehyde
- 5,6-Dimethoxynicotinaldehyde oxime
Comparison: this compound is unique due to the specific positioning of the methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. For example, 5,6-Dimethoxypicolinaldehyde has a similar structure but may exhibit different reactivity due to the presence of a different functional group .
Biological Activity
5,6-Dimethoxynicotinaldehyde is a compound derived from nicotinic acid, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- SMILES Notation :
COC1=C(C=CC(=C1C=O)OC)N=C(N)C
This compound features a pyridine ring with methoxy groups at the 5 and 6 positions and an aldehyde group at the 3 position, which contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that derivatives of nicotinaldehyde, including this compound, exhibit significant antimicrobial activity. A study demonstrated that nicotinaldehyde derivatives can inhibit various bacterial strains, suggesting their potential as therapeutic agents against infections caused by resistant bacteria .
Inhibition of Nicotinamidases
Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid. Studies have shown that this compound acts as a competitive inhibitor of these enzymes. The inhibition occurs in the low micromolar range, indicating that this compound could be significant in regulating NAD+ homeostasis in cells . This property is particularly relevant in pathogenic bacteria where nicotinamidases play a crucial role in survival and virulence.
Synthesis of this compound Derivatives
The synthesis of this compound can be achieved through various methods. One notable approach involves reacting substituted nicotinaldehydes with appropriate amines or other nucleophiles under acidic conditions. The reaction conditions can be optimized to yield high purity and yield of the desired product .
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
- Antibacterial Activity : A study investigated the antibacterial efficacy of various nicotinaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial properties comparable to established antibiotics .
- Mechanism of Action : Research on the mechanism by which this compound inhibits nicotinamidases revealed that it forms a thiohemiacetal complex with the enzyme's catalytic cysteine residue. This interaction is critical for understanding how this compound can modulate enzyme activity and potentially affect microbial metabolism .
- Therapeutic Potential : Investigations into the therapeutic applications of this compound have highlighted its potential role in treating diseases associated with NAD+ dysregulation, such as neurodegenerative disorders. By modulating nicotinamide levels through nicotinamidase inhibition, this compound could offer novel treatment avenues .
Summary Table of Biological Activities
Properties
IUPAC Name |
5,6-dimethoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOHVMOURVZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557127 | |
Record name | 5,6-Dimethoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-99-9 | |
Record name | 5,6-Dimethoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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